![molecular formula C6H11Cl2N3 B2770813 3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride CAS No. 2470441-07-5](/img/structure/B2770813.png)
3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride
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Overview
Description
3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloropropyl group and a methyl group attached to the triazole ring, along with a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride typically involves the reaction of 3-chloropropylamine with 5-methyl-1H-1,2,4-triazole under acidic conditions to form the hydrochloride salt. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Addition Reactions: The compound can participate in addition reactions with electrophiles, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or amines.
Oxidation Products: Oxidized triazole derivatives with altered electronic properties.
Reduction Products: Reduced triazole derivatives with different functional groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a precursor in the synthesis of more complex molecules, especially in the pharmaceutical and agrochemical industries. Its ability to undergo substitution and addition reactions makes it a versatile building block for chemical synthesis.
Biology
- Antimicrobial and Antifungal Properties : Research has indicated that 3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride exhibits significant antimicrobial activity against various pathogens. Studies have shown its efficacy in inhibiting the growth of fungi and bacteria by targeting specific enzymes involved in their metabolic pathways .
Medicine
- Therapeutic Applications : The compound is being investigated for its potential use in treating infections due to its biological activity. It has shown promise as a candidate for drug development aimed at combating resistant strains of pathogens . The mechanism of action involves enzyme inhibition and covalent bonding with target molecules, enhancing its specificity .
Industrial Applications
- Specialty Chemicals Production : In industrial settings, this compound is used as an intermediate in the production of specialty chemicals. Its unique properties allow for the development of new materials with tailored functionalities.
Case Study 1: Antimicrobial Activity
A study demonstrated that this compound effectively inhibited the growth of several fungal strains. The compound's mechanism was linked to its interaction with enzymes critical for fungal survival, showcasing its potential as an antifungal agent .
Case Study 2: Drug Development
In recent research focused on drug resistance, this triazole derivative was evaluated for its therapeutic potential against resistant bacterial strains. The findings indicated that it could serve as a scaffold for developing new antibiotics, addressing the growing concern over antibiotic resistance .
Mechanism of Action
The mechanism of action of 3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or disrupting biological pathways. The chloropropyl group can also participate in covalent bonding with target molecules, enhancing its reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloropropyl)-1H-1,2,4-triazole: Lacks the methyl group, resulting in different reactivity and biological activity.
5-Methyl-1H-1,2,4-triazole: Lacks the chloropropyl group, affecting its chemical properties and applications.
3-(3-Chloropropyl)-5-phenyl-1H-1,2,4-triazole: Contains a phenyl group instead of a methyl group, leading to different steric and electronic effects.
Uniqueness
3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride is unique due to the combination of the chloropropyl and methyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering a balance of stability and reactivity that is not found in other similar compounds.
Biological Activity
3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride is a chemical compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C6H11ClN3
- Molecular Weight : 196.07 g/mol
- CAS Number : 2470441-07-5
The compound features a triazole ring with a chloropropyl group and a methyl group, which contribute to its unique chemical reactivity and biological activity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity. This property is significant in inhibiting enzymes associated with fungal and bacterial growth.
- Covalent Bonding : The chloropropyl group can participate in covalent bonding with target molecules, enhancing specificity and reactivity .
Antimicrobial Activity
Research indicates that compounds within the triazole family exhibit potent antimicrobial properties. For instance:
- Antifungal Activity : Studies have shown that derivatives of 1,2,4-triazoles demonstrate significant antifungal activity against pathogens such as Candida albicans and Aspergillus species. The minimum inhibitory concentration (MIC) values for related compounds often fall below 0.0156 μg/mL against these fungi .
Compound | Target Pathogen | MIC (μg/mL) |
---|---|---|
Compound 1n | Candida albicans | 0.0156 |
Compound 3 | Aspergillus niger | 0.00097 |
- Bacterial Activity : Triazoles have also been evaluated for their antibacterial properties. For example, compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.125 to 8 μg/mL .
Study on Anticancer Properties
A recent study investigated the anticancer potential of triazole derivatives, including this compound. The compound exhibited notable growth inhibition in various cancer cell lines:
Compound | Cell Line | EC50 (μM) |
---|---|---|
Sample A | M9 ENL1 AML Cells | 1.9 |
Sample B | M9 ENL1 AML Cells | 11 |
These results indicate that the compound may serve as a lead structure for developing new anticancer agents .
Pharmacological Profile
The pharmacological profile of triazoles highlights their potential as:
- Antifungal Agents : Effective against resistant strains of fungi.
- Antibacterial Agents : Broad-spectrum activity against Gram-positive and Gram-negative bacteria.
- Anticancer Agents : Potential for inhibiting tumor growth in various cancers.
Properties
IUPAC Name |
3-(3-chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-5-8-6(10-9-5)3-2-4-7;/h2-4H2,1H3,(H,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRDWIUEPAWPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCCCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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